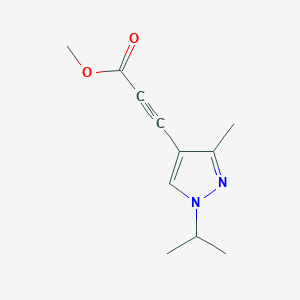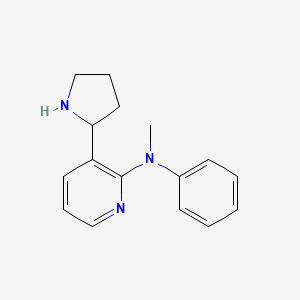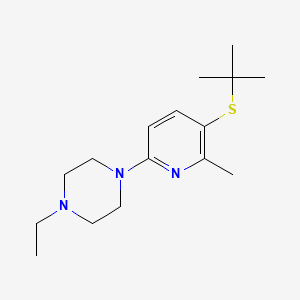
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine is a complex organic compound featuring a piperazine ring substituted with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine typically involves multi-step organic reactions. One common route includes:
Formation of the pyridine derivative: Starting with a pyridine precursor, tert-butylthio and methyl groups are introduced through substitution reactions.
Piperazine ring formation: The pyridine derivative is then reacted with ethyl-substituted piperazine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.
Flow chemistry: Employing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyridine ring can lead to dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkyl halides or amines for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation of the tert-butylthio group.
Dihydropyridine derivatives: From reduction of the pyridine ring.
Substituted piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine involves:
Molecular targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways: Influencing biochemical pathways related to its target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-phenylpiperazine: Contains a phenyl group on the piperazine ring.
Uniqueness
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H27N3S |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C16H27N3S/c1-6-18-9-11-19(12-10-18)15-8-7-14(13(2)17-15)20-16(3,4)5/h7-8H,6,9-12H2,1-5H3 |
InChI Key |
KQZREYMTCOMQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C=C2)SC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11808655.png)
![1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate](/img/structure/B11808656.png)
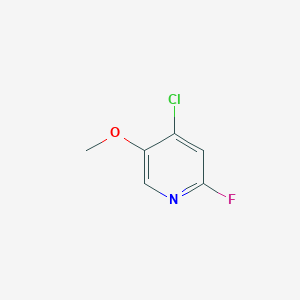
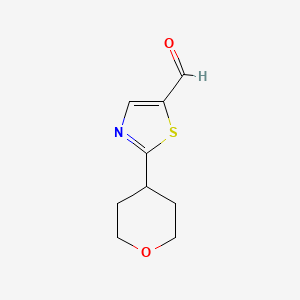
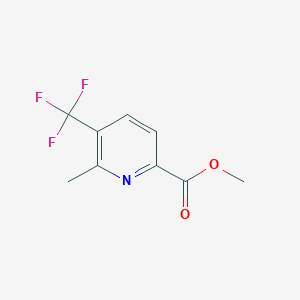
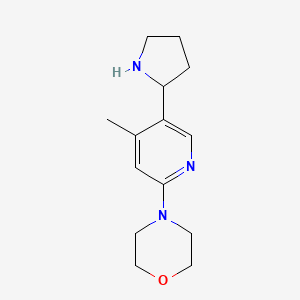
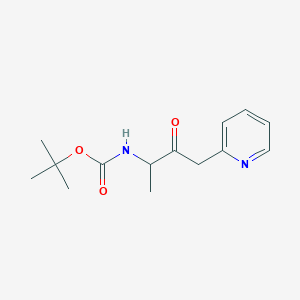
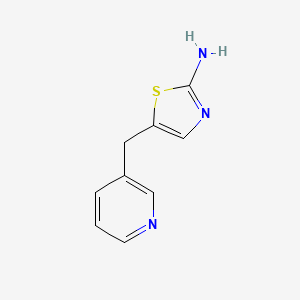
![3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11808702.png)

![2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808705.png)
